

# Spectroscopic Profile of 4-Chloropyridazin-3-amine: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 4-Chloropyridazin-3-amine

CAS No.: 1353101-17-3

Cat. No.: B2642291

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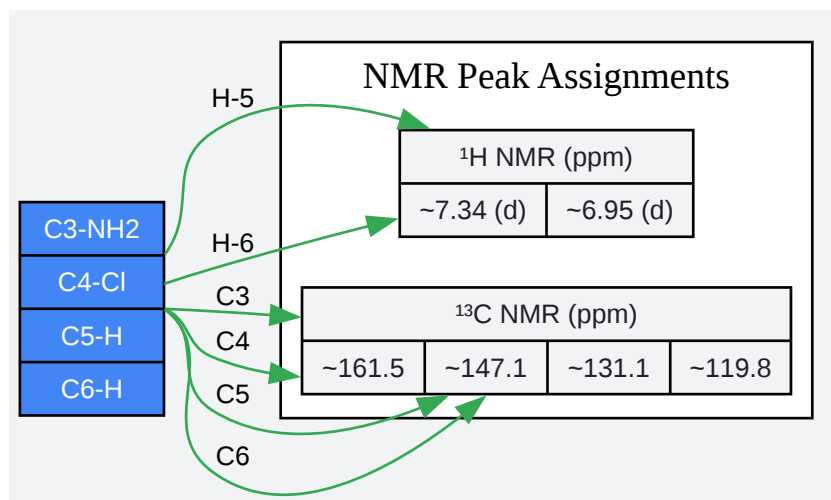
## Introduction: Navigating the Nomenclature of a Key Heterocycle

**4-Chloropyridazin-3-amine**, a substituted pyridazine, is a crucial building block in medicinal chemistry and materials science. A precise understanding of its molecular structure is paramount for its application in novel synthesis and drug design. This guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

A notable point of clarification is the nomenclature of this compound. While systematically named as **4-Chloropyridazin-3-amine**, it is also widely indexed under the name 6-Chloropyridazin-3-amine with the CAS Number 5469-69-2[1]. This ambiguity arises from the numbering of the pyridazine ring, which can be prioritized based on different substituent groups. For the purpose of this guide, and to align with the preponderance of available data, we will refer to the compound using the nomenclature associated with CAS No. 5469-69-2, while acknowledging its alternative systematic name.

## Molecular Structure and Spectroscopic Correlation

The structural features of **4-Chloropyridazin-3-amine**, including the electron-donating amino group and the electron-withdrawing chloro group on the pyridazine ring, give rise to a unique spectroscopic fingerprint. The following sections will dissect this fingerprint, providing both the data and the scientific rationale behind the observed spectral characteristics.



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Caption: NMR Spectral Assignments for **4-Chloropyridazin-3-amine**.

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

## Experimental Protocol: IR Spectroscopy

The IR spectrum can be acquired using the potassium bromide (KBr) pellet method. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded using a Fourier-transform infrared (FT-IR) spectrometer.<sup>[2]</sup>

## IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretching (amino group)
1640-1600	Medium	N-H bending (amino group)
1580-1450	Medium to Strong	C=C and C=N stretching (pyridazine ring)
1300-1100	Medium	C-N stretching
800-700	Strong	C-Cl stretching

## Interpretation of the IR Spectrum

The IR spectrum of **4-Chloropyridazin-3-amine** displays several characteristic absorption bands. The strong, broad band in the 3400-3200 cm<sup>-1</sup> region is indicative of the N-H stretching vibrations of the primary amino group. The presence of a medium intensity band around 1640-1600 cm<sup>-1</sup> corresponds to the N-H bending vibration. The absorptions in the 1580-1450 cm<sup>-1</sup> range are attributed to the C=C and C=N stretching vibrations of the pyridazine ring. A medium band in the 1300-1100 cm<sup>-1</sup> region is characteristic of C-N stretching. Finally, the strong absorption between 800 and 700 cm<sup>-1</sup> is assigned to the C-Cl stretching vibration.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structural confirmation.

## Experimental Protocol: Mass Spectrometry

For a volatile compound like **4-Chloropyridazin-3-amine**, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique. The sample, dissolved in a suitable solvent, is injected into the GC, where it is vaporized and separated. The separated compound then enters the mass spectrometer, where it is ionized by a high-energy electron beam, causing fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).[2]

## Mass Spectrometric Data

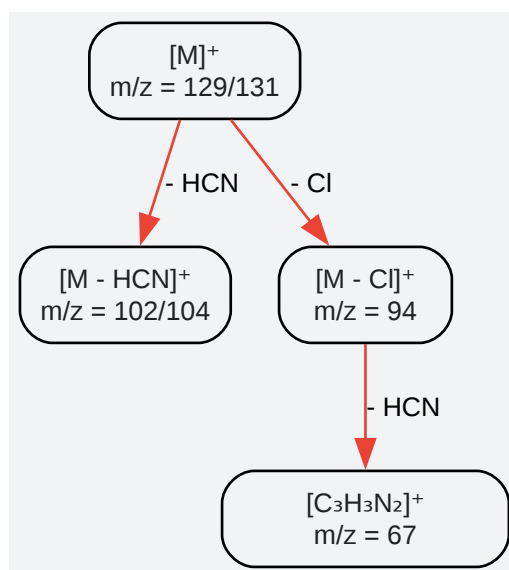
The molecular weight of **4-Chloropyridazin-3-amine** ( $C_4H_4ClN_3$ ) is 129.55 g/mol .[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
129/131	High	$[M]^+$ (Molecular ion)
102	Moderate	$[M - HCN]^+$
94	Moderate	$[M - Cl]^+$
67	Moderate	$[C_3H_3N_2]^+$

Note: The presence of the chlorine isotope ( $^{35}Cl$  and  $^{37}Cl$  in an approximate 3:1 ratio) will result in an M+2 peak for chlorine-containing fragments.

## Interpretation of the Mass Spectrum

The mass spectrum will show a prominent molecular ion peak  $[M]^+$  at m/z 129, with a characteristic isotopic peak at m/z 131, confirming the presence of a chlorine atom. A common fragmentation pathway for pyridazine derivatives involves the loss of small, stable molecules. A significant fragment at m/z 102 could arise from the loss of a hydrogen cyanide (HCN) molecule. The loss of the chlorine radical would lead to a fragment at m/z 94. Further fragmentation of the ring can lead to smaller ions, such as the one observed at m/z 67.



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Caption: Proposed Mass Spectrometry Fragmentation Pathway.

## Conclusion

The comprehensive spectroscopic analysis of **4-Chloropyridazin-3-amine**, utilizing  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry, provides a robust and self-validating dataset for its structural confirmation and purity assessment. The presented data and their interpretations offer a foundational reference for researchers engaged in the synthesis and application of this important heterocyclic compound. The convergence of these distinct analytical techniques provides a high degree of confidence in the assigned molecular structure, which is essential for advancing its use in scientific research and development.

## References

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- Dudek, G. O., & Volpp, G. P. (1963). Tautomerism in Heterocyclic Compounds. V. The Pyridazines. *The Journal of Organic Chemistry*, 28(11), 3077-3081.
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## Sources

- [1. 6-Amino-3-chloropyridazine | C<sub>4</sub>H<sub>4</sub>CIN<sub>3</sub> | CID 21643 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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